Quinoxaline, 2-methyl-3-(pentylthio)-

Description

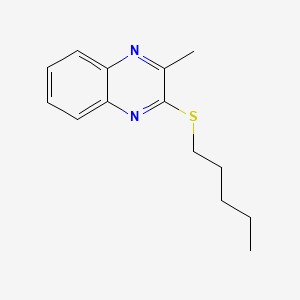

Quinoxaline, 2-methyl-3-(pentylthio)-, is a heterocyclic organic compound belonging to the quinoxaline family, characterized by a benzene ring fused to a pyrazine ring. The molecule features a methyl group at position 2 and a pentylthio (-S-C₅H₁₁) substituent at position 2. This compound’s structural uniqueness arises from the electron-deficient quinoxaline core and the hydrophobic pentylthio chain, which influence its physicochemical properties and biological activity .

Quinoxaline derivatives are renowned for their broad applications in pharmaceuticals (e.g., antimicrobial, anticancer agents), materials science (e.g., organic semiconductors), and agrochemicals .

Properties

CAS No. |

126808-33-1 |

|---|---|

Molecular Formula |

C14H18N2S |

Molecular Weight |

246.37 g/mol |

IUPAC Name |

2-methyl-3-pentylsulfanylquinoxaline |

InChI |

InChI=1S/C14H18N2S/c1-3-4-7-10-17-14-11(2)15-12-8-5-6-9-13(12)16-14/h5-6,8-9H,3-4,7,10H2,1-2H3 |

InChI Key |

NPPMRPFZGZORJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSC1=NC2=CC=CC=C2N=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For Quinoxaline, 2-methyl-3-(pentylthio)-, the specific synthetic route would involve the introduction of the pentylthio group through a thiolation reaction, followed by methylation at the 2-position. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of quinoxaline derivatives can be achieved through various methods, including transition-metal-free catalysis, which offers eco-friendly and efficient synthesis routes . The use of phosphate-based heterogeneous catalysts has also been explored for the preparation of quinoxaline derivatives .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline, 2-methyl-3-(pentylthio)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: Quinoxaline, 2-methyl-3-(pentylthio)- is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .

Biology and Medicine: This compound has shown potential in biological applications due to its antimicrobial properties. It is being explored for its use in developing new antibacterial and antifungal agents .

Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and other materials due to their stable chemical structure .

Mechanism of Action

The mechanism of action of Quinoxaline, 2-methyl-3-(pentylthio)- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt cellular processes, leading to antimicrobial effects. The molecular pathways involved include inhibition of DNA synthesis and disruption of cell membrane integrity.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure is compared to analogous quinoxaline derivatives with varying substituents (Table 1).

Key Observations :

- Alkylthio vs. Aryloxy Groups: Alkylthio substituents (e.g., pentylthio) increase lipophilicity, whereas aryloxy groups (e.g., phenoxy) enhance electronic interactions due to resonance effects .

- Chain Length : Longer alkyl chains (e.g., octylthio) improve hydrophobicity but may reduce solubility, whereas shorter chains (e.g., methylthio) balance polarity and reactivity .

Physicochemical Properties

Density functional theory (DFT) studies on similar compounds provide insights into electronic properties (Table 2).

Notes:

- The pentylthio group reduces the HOMO-LUMO gap compared to methylthio analogs, suggesting higher reactivity .

- Calculated LogP values indicate that pentylthio derivatives are significantly more lipophilic than methylthio counterparts, aligning with their enhanced membrane permeability in biological assays .

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.